N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
Description
The compound N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a pyrazolo-pyrimidine derivative featuring a benzamide moiety. Its core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with a 2,4-dimethylphenyl group and a 3-methylpyrazole, further linked to a 3,4-dimethylbenzamide group.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O/c1-15-6-9-22(18(4)10-15)32-24-21(13-29-32)25(28-14-27-24)33-23(12-19(5)31-33)30-26(34)20-8-7-16(2)17(3)11-20/h6-14H,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJDLNGCLQCWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 483.53 g/mol. It features multiple heterocyclic structures, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.53 g/mol |
| Purity | ≥95% |
Research indicates that this compound may act primarily as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known to enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as anti-inflammatory responses and vasodilation.
Phosphodiesterase Inhibition
Inhibiting phosphodiesterase enzymes can result in increased levels of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes including:
- Vasodilation : Relaxation of blood vessels.
- Anti-inflammatory Effects : Reduction in the production of pro-inflammatory cytokines.
- Neurological Effects : Potential benefits in treating conditions like anxiety and depression.
Biological Activity Studies
Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine derivatives, providing insights into the potential effects of our compound.
Case Study: Anti-inflammatory Activity
A study conducted by Hoehn et al. demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anti-inflammatory properties by inhibiting PDE4. This mechanism suggests that this compound may similarly reduce inflammation in chronic conditions such as asthma and rheumatoid arthritis .
Case Study: Anticancer Potential
Another investigation into related compounds indicated that pyrazolo[3,4-d]pyrimidines could induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in:
- Cancer Therapy : By inducing apoptosis and inhibiting tumor growth.
- Cardiovascular Diseases : Through vasodilation and reduced inflammation.
- Neurological Disorders : As a potential treatment for anxiety and mood disorders.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and analogs:
*Molecular weights estimated based on molecular formulas.
†Calculated based on similar analogs.
Key Observations:
- In contrast, electron-withdrawing groups like chloro (Cl) and fluoro (F) in ’s compound may strengthen hydrogen bonding or dipole interactions with target proteins .
- Scaffold Diversity: Compounds like the thienopyrimidine hybrid in replace the benzamide with a thieno[3,2-d]pyrimidine, altering the binding profile and biological activity .
Computational Comparisons
Similarity indexing (Tanimoto coefficient) could quantify structural overlap with reference compounds, as demonstrated in for phytocompounds . For instance, substituent variations in the benzamide moiety (e.g., methyl vs. fluoro) might reduce similarity scores, impacting predicted pharmacokinetics.
Preparation Methods
Cyclocondensation of 5-Aminopyrazole with Diethyl Malonate
A modified method from and involves refluxing 5-amino-3-methyl-1H-pyrazole (1 ) with diethyl malonate in ethanol containing piperidine (10 mol%) for 6 hours. The reaction proceeds via initial Knoevenagel condensation, followed by cyclization to form 7-hydroxy-5-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine (2 ).
Reaction Conditions
-
Solvent : Absolute ethanol
-
Catalyst : Piperidine (1 mL per 2 mmol substrate)
-
Temperature : Reflux (78°C)
Characterization of Intermediate 2
Chlorination at the 4-Position
Intermediate 2 is treated with phosphorus oxychloride (POCl3) under reflux for 4 hours to replace the hydroxyl group with chlorine, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (3 ).
Optimized Conditions
Introduction of the 2,4-Dimethylphenyl Group
Nucleophilic Aromatic Substitution
4-Chloro intermediate 3 reacts with 2,4-dimethylaniline in toluene at 110°C for 12 hours, facilitated by cesium carbonate (Cs2CO3) as a base. This step installs the 2,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core, yielding 4 .
Key Parameters
Characterization of Intermediate 4
Functionalization with the 3-Methylpyrazole Moiety
Suzuki-Miyaura Coupling
Intermediate 4 undergoes coupling with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5 ) using Pd(PPh3)4 as a catalyst. The reaction proceeds in dioxane/water (4:1) at 80°C for 8 hours, affording 6 .
Optimized Conditions
Critical Data for Intermediate 6
Amidation with 3,4-Dimethylbenzoyl Chloride
Activation of the Carboxylic Acid
3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl2) under reflux for 2 hours to generate 3,4-dimethylbenzoyl chloride (7 ). Excess SOCl2 is removed under reduced pressure.
Coupling with Pyrazole-Amide Intermediate
Intermediate 6 reacts with 7 in anhydrous dichloromethane (DCM) containing triethylamine (TEA) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The product is purified via silica gel chromatography.
Reaction Metrics
Final Product Characterization
-
1H NMR (DMSO-d6) : δ 2.35 (s, 6H, Ar-CH3), 2.50 (s, 3H, pyrazole-CH3), 7.20–8.10 (m, 10H, aromatic H).
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Cyclocondensation | Ethanol reflux | Piperidine | 78% | 95% |
| Chlorination | POCl3 reflux | – | 85% | 97% |
| Suzuki Coupling | Pd(PPh3)4, dioxane/H2O | Pd(PPh3)4 | 74% | 98.5% |
| Amidation | DCM/TEA | – | 82% | 99% |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine) .
- Dose-Response Curves : Establish IC₅₀ values under consistent pH and serum conditions to compare potency .
- Metabolic Stability Tests : Liver microsome assays (e.g., rat/human CYP450 isoforms) identify degradation pathways affecting activity .
What strategies enhance bioactivity through structural modifications?
Q. Advanced
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety improves target binding affinity (e.g., kinase ATP pockets) .
- Heteroatom Incorporation : Replacing methyl groups with halogens (e.g., Cl, F) alters electronic properties and metabolic stability .
- Prodrug Design : Esterification of the benzamide group enhances solubility and bioavailability .
How can stability under physiological conditions be assessed?
Q. Basic
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : DSC/TGA analysis identifies decomposition temperatures .
- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .
What computational methods predict target interactions and binding modes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, BRAF) .
- MD Simulations : GROMACS or AMBER simulations (100 ns) evaluate binding stability in aqueous environments .
- QSAR Models : Train algorithms on pyrazolo[3,4-d]pyrimidine derivatives to predict activity against novel targets .
What are the primary metabolic pathways of this compound?
Q. Basic
- Phase I Metabolism : CYP3A4-mediated oxidation of methyl groups to carboxylic acids .
- Phase II Metabolism : Glucuronidation of hydroxylated metabolites, confirmed via LC-MS/MS .
- In Vitro Models : Human liver microsomes or hepatocyte cultures validate metabolic stability .
How do steric and electronic effects of substituents influence reactivity?
Q. Advanced
- Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl) hinder nucleophilic attack at the pyrimidine C4 position, reducing unwanted side reactions .
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase electron density on the pyrazole ring, enhancing electrophilic substitution rates .
- Hammett Analysis : Quantify substituent effects on reaction kinetics using σ values .
What in vivo models are suitable for evaluating therapeutic potential?
Q. Advanced
- Xenograft Models : Nude mice implanted with human cancer cells (e.g., HCT116 colorectal) assess tumor growth inhibition .
- PK/PD Studies : Measure plasma concentration-time profiles and correlate with target modulation (e.g., p-ERK levels) .
- Toxicity Screening : Zebrafish embryos or rodent models evaluate hepatotoxicity and maximum tolerated doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
